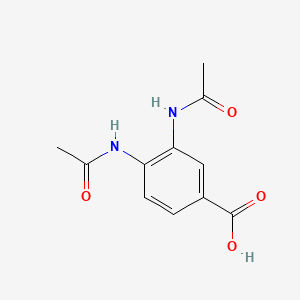

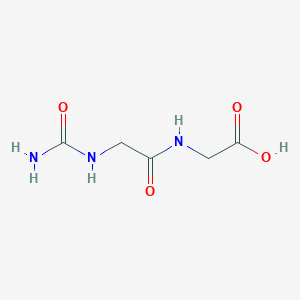

3,4-Diacetamidobenzoic acid

Übersicht

Beschreibung

3,4-Diacetamidobenzoic acid is a chemical compound that is related to benzoic acid derivatives. While the provided papers do not directly discuss 3,4-diacetamidobenzoic acid, they do provide insights into similar compounds and their synthesis, molecular structure, and physical and chemical properties. These papers can help infer potential characteristics of 3,4-diacetamidobenzoic acid by analogy.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, as seen in the synthesis of 3,4-di-t-butylbenzoic acid, which was achieved through a seven-step sequence from 4-t-butylbenzoic acid . Similarly, the synthesis of 3,4-dimethyl-2-iodobenzoic acid involved a seven-step procedure with an overall yield of 45.0% . These methods suggest that the synthesis of 3,4-diacetamidobenzoic acid could also be complex and may require careful optimization of reaction conditions to achieve high yields.

Molecular Structure Analysis

The molecular structure of 3,4-di-t-butylbenzoic acid was determined by X-ray diffraction, revealing a triclinic crystal structure with specific bond angles and lengths . This indicates that 3,4-diacetamidobenzoic acid could also be characterized using similar techniques to understand its molecular geometry and conformation.

Chemical Reactions Analysis

Chemical reactions involving benzoic acid derivatives can proceed through various pathways. For instance, the oxidative C-H amination of imidazopyridines mediated by (diacetoxy)iodobenzene suggests that radical pathways can be involved in the functionalization of benzoic acid derivatives . This could imply that 3,4-diacetamidobenzoic acid may also undergo similar radical-mediated reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be influenced by their molecular structure. For example, the synthesis of hyperbranched polyesters from 3,5-diacetoxybenzoic acid indicates that the compound's reactivity and solubility are important for polymerization reactions . The synthesis of hyperbranched poly(ester-amide)s based on 3-hydroxybenzoic acid and 3,5-diaminobenzoic acid further demonstrates the versatility of benzoic acid derivatives in creating complex polymeric structures . These findings suggest that 3,4-diacetamidobenzoic acid could also exhibit unique properties that make it suitable for various applications, including polymer synthesis.

Wissenschaftliche Forschungsanwendungen

Biodegradability Improvement of Diatrizoate

- Scientific Field : Environmental Science

- Application Summary : The research focused on improving the biodegradability of diatrizoate, a type of iodine X-ray contrast media (ICM), by electroreducing its amido groups . This is important because ICMs can transform into toxic compounds during water disinfection processes .

- Methods and Procedures : The researchers conducted electrolyses of diatrizoate and its deiodinated derivative in both neutral and acidic media . They used LC-MS/MS analysis to identify by-products .

- Results and Outcomes : The biodegradability of the solutions improved after the electroreduction process performed in acidic medium . After a 21-day biological treatment on activated sludge, mineralization yields of 46% and 68% were achieved for diatrizoate and 3,5-diacetamidobenzoic acid, respectively .

Electrochemical Synthesis of Poly (para Amino Benzoic Acid-co-4,4-Diaminodiphenyl Sulfone)

- Scientific Field : Materials Science

- Application Summary : The research involved the synthesis of a novel conductive copolymer, poly (para amino benzoic acid-co-4,4-diaminodiphenyl sulfone), through simple electro-polymerization processes .

- Methods and Procedures : The copolymer was synthesized using various concentrations of DDS . The structural properties of the copolymer were characterized using Fourier transform infrared (FTIR) spectroscopy .

- Results and Outcomes : The copolymer displayed different voltammetry behaviors by applying various DDS concentrations . The solubility tests revealed that the copolymer is soluble in warm dimethyl sulfoxide (DMSO) . Its electroconductivity was obtained to be 9.02×10−2 S cm−1 .

Synthesis of 3‐(Fmoc-amino acid)-3,4-diaminobenzoic Acids

- Scientific Field : Organic Chemistry

- Application Summary : The research involved a one-step method for synthesizing 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids . This method was used to prepare preloaded diaminobenzoate resin .

- Methods and Procedures : The coupling of free diaminobenzoic acid and Fmoc-amino acids gave pure products in 40−94% yield without any purification step in addition to precipitation except for histidine .

- Results and Outcomes : The synthesized 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids were used to prepare unusual amino acid derivatives, namely, (2-naphthyl) alanine and 6-aminohexanoic acid derivatives, in 50 and 65% yield, respectively .

Safety And Hazards

The safety data sheet suggests avoiding contact with skin and eyes, not to breathe dust, and not to ingest 3,4-Diacetamidobenzoic acid. If swallowed, immediate medical assistance should be sought . It should be kept in a dry, cool, and well-ventilated place with the container tightly closed . It is incompatible with strong oxidizing agents .

Eigenschaften

IUPAC Name |

3,4-diacetamidobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-6(14)12-9-4-3-8(11(16)17)5-10(9)13-7(2)15/h3-5H,1-2H3,(H,12,14)(H,13,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHTLCMPYQOFKCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371023 | |

| Record name | 3,4-diacetamidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Diacetamidobenzoic acid | |

CAS RN |

205873-56-9 | |

| Record name | 3,4-diacetamidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Diacetamidobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1300963.png)

![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid](/img/structure/B1300975.png)

![7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid](/img/structure/B1300981.png)

![methyl 4-(dimethylaminomethylidene)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B1300986.png)

![6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B1300999.png)